Almagate

Overview

Description

Almagate, also known by the trade name Almax, is an antacid that contains aluminium and magnesium . It was first described in 1984 . Almagate is well tolerated and the most common adverse effects reported in a clinical trial were diarrhea and nausea .

Synthesis Analysis

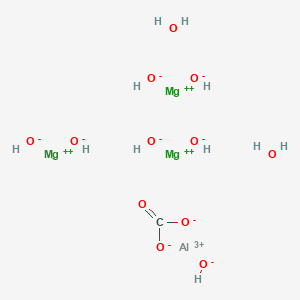

Almagate is a crystalline hydrated aluminium-magnesium hydroxycarbonate . It has been shown to have an empirical formula Al2 Mg6 (OH)14 (CO3)2 X 4 H2O X . The crystal structure of almagate is made up of brucite layers, in which magnesium is replaced by aluminium in the ratio of 3 to 1, interposed with negatively charged layers containing carbonate ions and water .

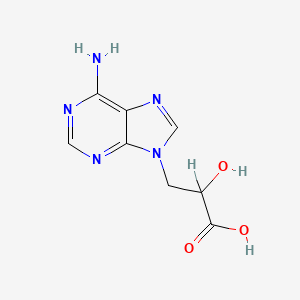

Molecular Structure Analysis

The molecular formula of Almagate is Al2 Mg6 (OH)14 (CO3)2 · 4 H2O . The chemical structure of Almagate is shown in the figure .

Chemical Reactions Analysis

Almagate acts as an antacid by neutralizing hydrochloric acid in gastric secretions . It has a rapid neutralization velocity and a high acid consuming capacity .

Physical And Chemical Properties Analysis

Almagate is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . It has good thermal stability . The maximum pH of Almagate is 4.24 .

Scientific Research Applications

Gastrointestinal Disorders Management

Almagate is primarily known for its role as an antacid with a high acid-neutralizing capacity (ANC). It’s effective in managing gastrointestinal disorders such as dyspepsia, indigestion, and heartburn . Its ability to rapidly achieve a pH balance within 2 minutes and maintain it even at increasing gastric pH levels makes it a superior choice compared to other antacids .

Drug Delivery Systems

Due to its unique properties, Almagate is being investigated as a carrier for drug delivery systems. Its rigid lattice structure could potentially be utilized to transport other drugs effectively within the body.

Gastroesophageal Reflux Disease (GERD) Treatment

Almagate, in combination with simethicone, has been shown to be effective in the symptomatic management of GERD. This combination helps in relieving severe symptoms of heartburn, regurgitation, and dyspepsia, and is well-tolerated by patients .

Pepsin Inhibition

Almagate has been reported to have inhibition activity against pepsin, which is significant since more than 70% of pepsin remains active at pH 4. This property can be particularly beneficial in treating conditions where pepsin activity contributes to mucosal damage .

Bile Acid Adsorption

The compound has the ability to adsorb bile acids without affecting their enterohepatic circulation. This feature is crucial in treating bile acid-related gastrointestinal issues and may have implications in managing bile acid malabsorption .

Ulcer Healing Properties

Antacids like Almagate have been recognized for their ulcer-healing properties. They offer a safe and cost-effective alternative for long-term management of ulcers, with rapid relief and minimal systemic effects .

Low Sodium Content

With the lowest intrinsic sodium content among its peers, Almagate is an ideal antacid for patients with sodium restrictions. This aspect is particularly important for individuals with hypertension or cardiovascular diseases who require long-term antacid therapy .

Mechanism of Action

Target of Action

Almagate is an antacid that primarily targets hydrochloric acid in gastric secretions . It neutralizes this acid, thereby reducing the acidity in the stomach .

Mode of Action

Almagate is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . This interaction results in the formation of water and a neutral salt . The subsequent increase in pH may inhibit the action of pepsin, an enzyme involved in protein digestion .

Biochemical Pathways

The neutralization of hydrochloric acid by Almagate leads to an increase in the pH of the stomach. This increase in pH inhibits the action of pepsin, a proteolytic enzyme that functions optimally at acidic pH . Additionally, the increase in pH may also lead to an increase in bicarbonate ions and prostaglandins, which can confer cytoprotective effects .

Pharmacokinetics

Almagate has a high water solubility of 226.0 mg/mL . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . Almagate has a high acid-neutralizing capacity (ANC) and a buffering capacity in the pH range of 3–5, making it effective for a longer duration compared to other antacids .

Result of Action

The primary result of Almagate’s action is the reduction of acidity in the stomach, which helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers . By neutralizing stomach acid, Almagate provides a soothing effect on the stomach lining .

Action Environment

The action of Almagate is influenced by the acidity of the gastric environment. It maintains its capacity to dilute acid even at increasing gastric pH . This unique property makes Almagate effective in a wide range of gastric pH levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;+3;3*+2;;;;;;;;;/p-9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEOMEWVDVPTNN-UHFFFAOYSA-E | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH11AlMg3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216935 | |

| Record name | Almagate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almagate | |

CAS RN |

66827-12-1 | |

| Record name | Almagate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066827121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almagate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALMAGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568Z59H7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

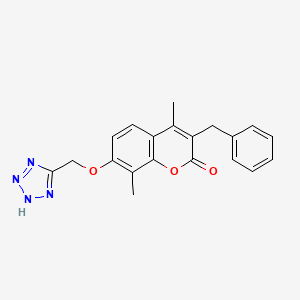

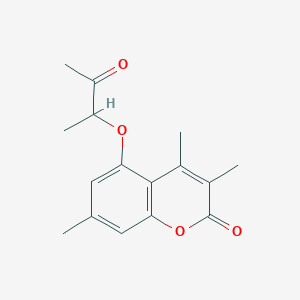

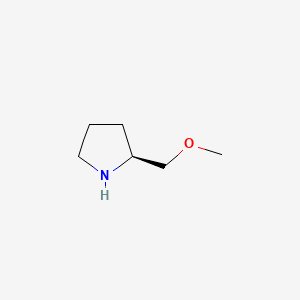

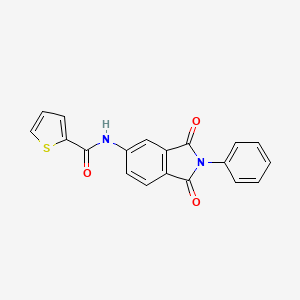

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)